1-(pyridin-3-yl)-1H-indazol-4-amine 1-(pyridin-3-yl)-1H-indazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18260558
InChI: InChI=1S/C12H10N4/c13-11-4-1-5-12-10(11)8-15-16(12)9-3-2-6-14-7-9/h1-8H,13H2
SMILES:
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol

1-(pyridin-3-yl)-1H-indazol-4-amine

CAS No.:

Cat. No.: VC18260558

Molecular Formula: C12H10N4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

1-(pyridin-3-yl)-1H-indazol-4-amine -

Specification

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
IUPAC Name 1-pyridin-3-ylindazol-4-amine
Standard InChI InChI=1S/C12H10N4/c13-11-4-1-5-12-10(11)8-15-16(12)9-3-2-6-14-7-9/h1-8H,13H2
Standard InChI Key UIDFCRGLJSQTAV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C=NN(C2=C1)C3=CN=CC=C3)N

Introduction

Chemical Structure and Nomenclature

1-(Pyridin-3-yl)-1H-indazol-4-amine features a bicyclic indazole core fused with a pyridine ring at the 1-position and an amine group at the 4-position. The indazole system (benzopyrazole) consists of a benzene ring fused to a pyrazole, while the pyridin-3-yl substituent introduces a nitrogen atom at the meta position relative to the indazole linkage .

Molecular Formula and Key Properties

The molecular formula is C₁₂H₁₀N₄, with a calculated molecular weight of 210.23 g/mol. Comparative data from analogous compounds, such as 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (MW: 287.19 g/mol), suggest moderate hydrophilicity, with predicted logP values ranging from 0.5 to -2.6 depending on protonation states . The presence of multiple hydrogen bond donors (2) and acceptors (4) implies potential solubility in polar solvents .

Table 1: Comparative Physicochemical Properties of Indazole-Pyridine Derivatives

CompoundMolecular Weight (g/mol)logPHydrogen Bond DonorsHydrogen Bond Acceptors
1-(Pyridin-3-yl)-1H-indazol-4-amine210.230.5*24
1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine287.19-2.6723
N-(1-(pyridin-4-ylmethyl)piperidin-3-yl)-1H-indazol-5-amine307.401.8*35

*Predicted values based on structural analogs .

Synthesis and Structural Modification

The synthesis of 1-(pyridin-3-yl)-1H-indazol-4-amine likely follows strategies employed for analogous indazole-pyridine hybrids. Key methods include:

Palladium-Catalyzed Cross-Coupling

A Pd(PPh₃)₄-mediated Suzuki-Miyaura coupling between 3-iodo-1H-indazol-4-amine and pyridin-3-ylboronic acid represents a plausible route . This method, optimized for 3-arylindazoles, typically employs NaHCO₃ as a base in DMF/water mixtures at 80°C, yielding products in 70–85% efficiency after column chromatography .

N-Methylation Strategies

N-Methyl derivatives, such as N-methyl-3-arylindazoles, are synthesized via alkylation with methyl iodide in acetone under basic conditions (KOH, 0°C) . For 1-(pyridin-3-yl)-1H-indazol-4-amine, selective methylation of the amine group would require protective group strategies to avoid side reactions at the indazole nitrogen .

Challenges and Future Directions

Current limitations include the lack of X-ray crystallographic data for 1-(pyridin-3-yl)-1H-indazol-4-amine and its derivatives. Computational modeling (e.g., DFT studies) could predict binding conformations with targets like protein kinase B/Akt, which is inhibited by indazole-pyridine hybrids at nanomolar concentrations . Synthetic efforts should prioritize isotopically labeled analogs for pharmacokinetic studies and metabolite identification.

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